N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonamide
Description
N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonamide is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a pyridine ring, and a thiophene sulfonamide moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-10-8-14(20-11(10)2)21(18,19)17-15(12-5-6-12)13-4-3-7-16-9-13/h3-4,7-9,12,15,17H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKPWGDRBCMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC(C2CC2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.
Pyridine Ring Functionalization: The pyridine ring can be functionalized through various methods, including halogenation and subsequent nucleophilic substitution reactions.
Thiophene Sulfonamide Formation: The thiophene ring can be sulfonated using sulfonyl chlorides under basic conditions to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonamide has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by mimicking the substrate or by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide
- N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonyl chloride
- N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonic acid
Uniqueness
N-[cyclopropyl(pyridin-3-yl)methyl]-4,5-dimethylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its cyclopropyl group provides rigidity and strain, while the pyridine and thiophene sulfonamide moieties offer opportunities for diverse chemical interactions and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
